molecular formula C17H28ClN3O4S B2389692 N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)isobutyramide hydrochloride CAS No. 1189477-69-7

N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)isobutyramide hydrochloride

Cat. No. B2389692
CAS RN: 1189477-69-7
M. Wt: 405.94
InChI Key: VNTPGTOPCNLMKJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves a multi-step protocol. For instance, the compound “2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione” is obtained via a three-step protocol . The product is purified by crystallization from 96% ethanol and characterized by 1H NMR, 13C NMR, IR, and HRMS spectra .


Molecular Structure Analysis

The molecular structure of similar compounds is assigned by HRMS, IR, 1H, and 13C NMR experiments . These techniques provide detailed information about the molecular structure of the compound.


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds are complex and involve multiple steps . The product is typically purified by crystallization and characterized using various spectroscopic techniques .

Scientific Research Applications

1. HIV-1 Reverse Transcriptase Inhibition

Research by Romero et al. (1994) explored analogues of N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)isobutyramide hydrochloride and found that bis(heteroaryl)piperazines (BHAPs), derived from these compounds, showed significant potency in inhibiting HIV-1 reverse transcriptase, an enzyme crucial for the replication of the HIV-1 virus. This discovery has implications for developing new classes of non-nucleoside HIV-1 reverse transcriptase inhibitors (Romero et al., 1994).

2. Serotonin Receptor Antagonism

In the study by Craven et al. (1994), WAY-100635, a compound structurally related to this compound, demonstrated potent and selective antagonistic properties on 5-HT1A serotonin receptors. This has implications for the study of serotonergic neurotransmission in various neurological and psychiatric disorders (Craven et al., 1994).

3. Liquid Chromatography Applications

Wu et al. (1997) synthesized a new sulfonate reagent, closely related to this compound, for analytical derivatization in liquid chromatography. This reagent improves the sensitivity and efficacy of detecting certain analytes in liquid chromatography, a widely used technique in chemical analysis (Wu et al., 1997).

4. PPARpan Agonist Synthesis

Guo et al. (2006) detailed an efficient synthesis process for a compound structurally similar to this compound. This synthesis has implications for creating potent PPARpan agonists, which are relevant in the treatment of various metabolic disorders (Guo et al., 2006).

5. Antihistamine Properties

Arlette (1991) discussed cetirizine, a piperazine antihistamine closely related to this compound. Cetirizine is effective in treating urticaria and allergic rhinitis, demonstrating the potential of related compounds in allergy treatment (Arlette, 1991).

Mechanism of Action

While the exact mechanism of action for “N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)isobutyramide hydrochloride” is not specified in the search results, similar compounds have been studied for their efficacy as acetylcholinesterase inhibitors (AChEIs) through in silico and in vitro studies .

properties

IUPAC Name

N-[2-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]ethyl]-2-methylpropanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O4S.ClH/c1-14(2)17(21)18-8-9-19-10-12-20(13-11-19)25(22,23)16-6-4-15(24-3)5-7-16;/h4-7,14H,8-13H2,1-3H3,(H,18,21);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNTPGTOPCNLMKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NCCN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28ClN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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